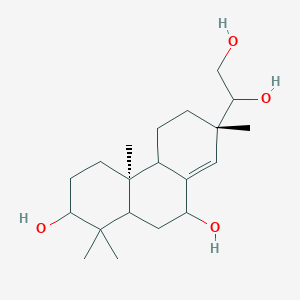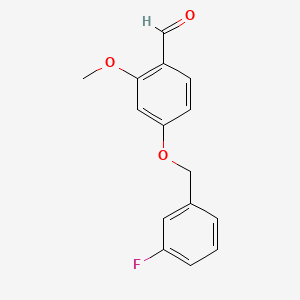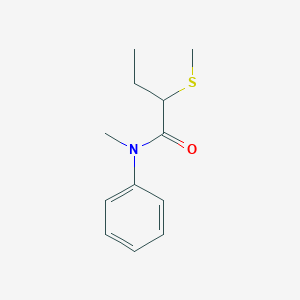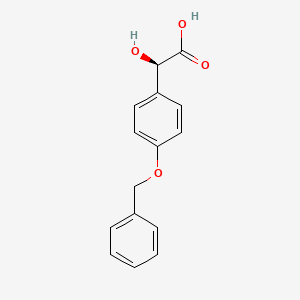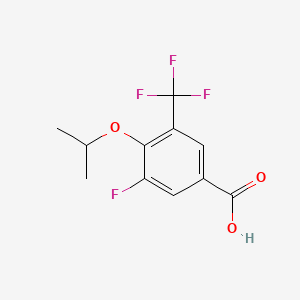
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C11H10F4O3, and it has a molecular weight of 266.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized benzoic acid derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the isopropoxy group.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the fluorine and isopropoxy groups.
3-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the fluorine and isopropoxy groups.
Uniqueness
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid is unique due to the combination of fluorine, trifluoromethyl, and isopropoxy groups on the benzoic acid scaffold. This unique structure imparts distinct chemical properties, such as increased lipophilicity and binding affinity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C11H10F4O3 |
|---|---|
Peso molecular |
266.19 g/mol |
Nombre IUPAC |
3-fluoro-4-propan-2-yloxy-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H10F4O3/c1-5(2)18-9-7(11(13,14)15)3-6(10(16)17)4-8(9)12/h3-5H,1-2H3,(H,16,17) |
Clave InChI |
UIRQLADROUTKTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1F)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


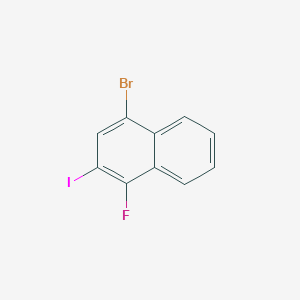
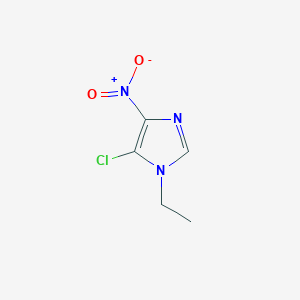
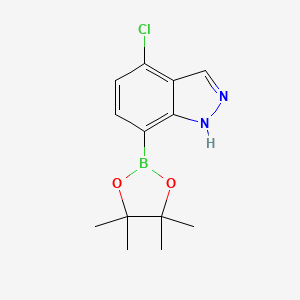
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)

![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)

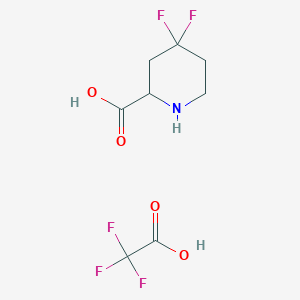
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
